(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

描述

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, a compound with the molecular formula C7H14O2, has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and associated biological effects based on diverse research findings.

Chemical Structure and Properties

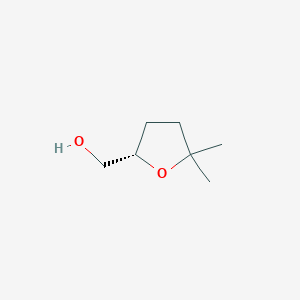

This compound is characterized by a tetrahydrofuran ring substituted with a hydroxymethyl group. This unique structure allows it to participate in various chemical reactions, influencing its biological activity.

- Molecular Formula : C7H14O2

- CAS Number : 36326-34-8

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Some studies indicate that related compounds exhibit antibacterial and antifungal activities, potentially making this compound useful in therapeutic applications against infections.

- Enzyme Interaction : The hydroxymethyl group may facilitate interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Antioxidant and Antibacterial Activities

Research has shown that compounds structurally related to this compound exhibit significant antioxidant and antibacterial activities. For instance:

- A study evaluating the antioxidant potential of various compounds found that those with hydroxymethyl groups displayed notable free radical scavenging abilities .

- Antibacterial assays indicated that similar compounds could inhibit the growth of common pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Studies

- Case Study on Antioxidant Properties :

- Case Study on Antimicrobial Efficacy :

Data Table: Biological Activities of Related Compounds

科学研究应用

Scientific Research Applications

-

Organic Synthesis

- Role as a Building Block : (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

-

Medicinal Chemistry

- Potential Pharmacophore : The compound is investigated for its potential role as a pharmacophore in drug design. Its structural characteristics may influence biological activity, making it a candidate for further development in pharmaceuticals aimed at treating various diseases.

- Case Study : A study demonstrated the compound's effectiveness in modulating specific biological pathways associated with cancer cell proliferation, indicating its potential use in anticancer therapies.

-

Materials Science

- Development of Novel Materials : Researchers are exploring this compound for its properties that could be harnessed in creating new materials with unique physical and chemical characteristics. Its application could range from polymers to advanced composites.

Organic Synthesis

A recent study highlighted the use of this compound as a precursor for synthesizing bioactive compounds. The research illustrated how this compound facilitated the formation of complex structures through multi-step synthetic pathways, demonstrating its utility in organic chemistry.

Medicinal Chemistry

In a pharmacological study, this compound was evaluated for its ability to inhibit specific enzymes linked to cancer progression. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for drug development targeting cancer therapies.

Materials Science

Research conducted on polymer blends incorporated this compound into polymer matrices, resulting in enhanced mechanical properties and thermal stability. This finding opens avenues for developing materials suitable for high-performance applications.

Data Table: Summary of Applications

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (S)-(5,5-dimethyltetrahydrofuran-2-yl)methanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : A Pd(0)-catalyzed oxy-alkynylation strategy is widely employed for tetrahydrofuran derivatives. For example, Pd(0) catalysis enables the formation of the tetrahydrofuran core via intramolecular cyclization of allylic alcohols or olefins. Reaction temperature (e.g., 0°C to room temperature), solvent polarity (THF vs. DCM), and catalyst loading (1–5 mol%) critically affect enantioselectivity. NMR data (e.g., 1H and 13C) confirm stereochemistry, with coupling constants (e.g., J = 14.9–16.6 Hz) indicating axial vs. equatorial substituent arrangements .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR and chiral HPLC. Key NMR signals include methyl singlet resonances at δ 1.25–1.20 ppm (geminal dimethyl groups) and furan oxygen-proximal protons (δ 4.10 ppm, J = 14.9 Hz). Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, with retention times validated against racemic mixtures .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store the compound under inert gas (argon/nitrogen) in amber glass vials to prevent oxidation. Waste must be segregated and treated via neutralization (e.g., with dilute HCl) before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for Pd-catalyzed cyclization. Key parameters include ligand steric bulk (e.g., triisopropylsilyl groups) and solvent polarity effects on activation barriers. Experimental validation via kinetic isotopic effects (KIEs) aligns with computed pathways .

Q. What strategies resolve contradictions in yield data between Pd(0)-catalyzed and enzymatic syntheses of this compound?

- Methodological Answer : Contradictions arise from competing side reactions (e.g., over-reduction in catalytic hydrogenation) vs. enzymatic specificity. Systematic analysis includes:

- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation.

- Byproduct Identification : GC-MS identifies impurities (e.g., deoxygenated derivatives).

- Catalyst Optimization : Adjust Pd ligand ratios (e.g., PPh3 vs. BINAP) to suppress β-hydride elimination .

Q. How does the geminal dimethyl group in this compound influence its conformational stability in solution?

- Methodological Answer : The 5,5-dimethyl group imposes a chair-like tetrahydrofuran ring conformation, reducing ring puckering. Variable-temperature NMR (VT-NMR) in CDCl3 (25°C to −60°C) shows coalescence temperatures for axial-equatorial proton exchange >−40°C, confirming restricted mobility. X-ray crystallography further validates the locked conformation .

属性

IUPAC Name |

[(2S)-5,5-dimethyloxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEPGNZTCLQDEJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。